molecular formula C7H16N2O2 B3236017 (2R)-3-piperazin-1-ylpropane-1,2-diol CAS No. 1359658-45-9

(2R)-3-piperazin-1-ylpropane-1,2-diol

Cat. No. B3236017
CAS RN: 1359658-45-9
M. Wt: 160.21 g/mol
InChI Key: UXQHRRWIFFJGMQ-SSDOTTSWSA-N
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Description

(2R)-3-piperazin-1-ylpropane-1,2-diol, commonly known as DPP, is a chiral molecule that has been the subject of scientific research due to its unique properties. DPP is a derivative of the amino acid serine and has been found to have various applications in the field of medicinal chemistry and drug discovery.

Mechanism of Action

DPP exerts its pharmacological effects through the inhibition of various enzymes. It has been found to inhibit phosphodiesterase by binding to the active site of the enzyme and preventing the hydrolysis of cyclic AMP. DPP has also been found to inhibit phospholipase by binding to the enzyme's active site and preventing the hydrolysis of phospholipids. Additionally, DPP has been shown to inhibit tyrosine phosphatase by binding to the enzyme's active site and preventing the dephosphorylation of tyrosine residues on cellular proteins.
Biochemical and Physiological Effects
DPP has been found to have various biochemical and physiological effects. It has been shown to increase the levels of cyclic AMP in cells, which can lead to the activation of various signaling pathways. DPP has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, DPP has been found to induce apoptosis in cancer cells, which can lead to the inhibition of tumor growth.

Advantages and Limitations for Lab Experiments

DPP has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified. It is also stable under physiological conditions, which makes it suitable for use in cell culture experiments. However, DPP has some limitations. It is a chiral molecule, which means that it can exist in two enantiomeric forms. This can complicate the interpretation of experimental results. Additionally, DPP has been found to have low solubility in water, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for research on DPP. One area of research could focus on the development of more potent and selective inhibitors of specific enzymes. Another area of research could focus on the development of DPP derivatives with improved solubility and bioavailability. Additionally, research could focus on the use of DPP in combination with other drugs to enhance its pharmacological effects. Finally, research could focus on the use of DPP in animal models of disease to better understand its potential therapeutic applications.
Conclusion
In conclusion, DPP is a chiral molecule that has been extensively studied for its potential applications in drug discovery. It has been found to be a potent inhibitor of various enzymes, with anti-inflammatory and anti-cancer properties. DPP has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on DPP, including the development of more potent and selective inhibitors, the development of DPP derivatives with improved solubility and bioavailability, and the use of DPP in animal models of disease.

Scientific Research Applications

DPP has been extensively studied for its potential applications in drug discovery. It has been found to be a potent inhibitor of various enzymes, including phosphodiesterase, phospholipase, and tyrosine phosphatase. DPP has also been shown to have anti-inflammatory and anti-cancer properties. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer.

properties

IUPAC Name

(2R)-3-piperazin-1-ylpropane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2/c10-6-7(11)5-9-3-1-8-2-4-9/h7-8,10-11H,1-6H2/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXQHRRWIFFJGMQ-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1)C[C@H](CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501296702
Record name (2R)-3-(1-Piperazinyl)-1,2-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501296702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-3-piperazin-1-ylpropane-1,2-diol

CAS RN

1359658-45-9
Record name (2R)-3-(1-Piperazinyl)-1,2-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1359658-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-3-(1-Piperazinyl)-1,2-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501296702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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